molecular formula C5H10ClF2N B8237421 (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride

(R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride

Cat. No.: B8237421
M. Wt: 157.59 g/mol
InChI Key: ZGZHSDULQGNJPY-PGMHMLKASA-N
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Description

®-4,4-Difluoro-2-methylpyrrolidine hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoro-2-methylpyrrolidine hydrochloride typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the reaction of 2-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of ®-4,4-Difluoro-2-methylpyrrolidine hydrochloride may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant flow rates, resulting in a scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoro-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

®-4,4-Difluoro-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropyrrolidine hydrochloride
  • 2,2-Difluoropyrrolidine hydrochloride
  • 4,4-Difluoropiperidine hydrochloride

Uniqueness

®-4,4-Difluoro-2-methylpyrrolidine hydrochloride stands out due to the presence of both fluorine atoms and a methyl group on the pyrrolidine ring, which imparts unique steric and electronic properties. These modifications enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-4,4-difluoro-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZHSDULQGNJPY-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(CN1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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